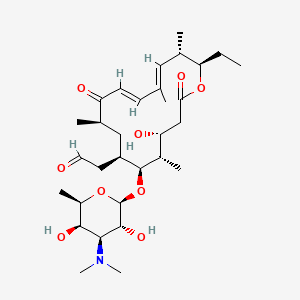
23-Deoxy-5-O-mycaminosyltylonolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deepoxycirramycin A1 is a macrolide antibiotic known for its unique structure and potent biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions: Deepoxycirramycin A1 can be synthesized through a series of complex organic reactions
Industrial Production Methods: Industrial production of Deepoxycirramycin A1 involves large-scale fermentation processes using specific strains of bacteria. The fermentation process is optimized to maximize the yield of the desired compound. Downstream processing includes extraction, purification, and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Deepoxycirramycin A1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to produce derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide or iodide ions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of Deepoxycirramycin A1.
Scientific Research Applications
Deepoxycirramycin A1 has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying macrolide antibiotics.
Biology: Investigated for its antibacterial properties against various pathogens.
Medicine: Potential use in developing new antibiotics to combat resistant bacterial strains.
Industry: Applied in the production of bioactive compounds and pharmaceuticals.
Mechanism of Action
Deepoxycirramycin A1 is compared with other similar compounds such as tyrocidine and bacitracin. While these compounds share structural similarities, Deepoxycirramycin A1 is unique in its specific functional groups and biological activity. The presence of the oxo group at the 20th position and the beta-mycaminosyl residue at the 5th position contribute to its distinct properties.
Comparison with Similar Compounds
Tyrocidine
Bacitracin
Mycobactin
Daptomycin
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
50507-46-5 |
|---|---|
Molecular Formula |
C31H51NO9 |
Molecular Weight |
581.7 g/mol |
IUPAC Name |
2-[(4R,5S,6S,7R,9R,11E,13E,15S,16R)-6-[(2R,3R,4S,5R,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13,15-tetramethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C31H51NO9/c1-9-25-19(4)14-17(2)10-11-23(34)18(3)15-22(12-13-33)30(20(5)24(35)16-26(36)40-25)41-31-29(38)27(32(7)8)28(37)21(6)39-31/h10-11,13-14,18-22,24-25,27-31,35,37-38H,9,12,15-16H2,1-8H3/b11-10+,17-14+/t18-,19+,20+,21-,22+,24-,25-,27+,28+,29-,30-,31+/m1/s1 |
InChI Key |
FERSDKADYZRIAA-HISVIJAKSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)C)O)N(C)C)O)CC=O)C)\C)C |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















